molecular formula C28H37NO4 B10782530 Homprenorphine

Homprenorphine

Cat. No.: B10782530
M. Wt: 451.6 g/mol
InChI Key: QRKTXOUBZSDKCE-DSTVXMOCSA-N
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Preparation Methods

The synthesis of homprenorphine involves several steps, starting from thebaine, a naturally occurring alkaloid. The synthetic route includes the following key steps:

    Cyclopropylmethylation: Thebaine undergoes cyclopropylmethylation to introduce the cyclopropylmethyl group.

    Methoxylation: The compound is then methoxylated to add methoxy groups at specific positions.

    Epoxidation: An epoxide ring is formed through an epoxidation reaction.

    Hydroxylation: The final step involves hydroxylation to introduce a hydroxyl group.

Chemical Reactions Analysis

Homprenorphine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Homprenorphine exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s high affinity for the mu-opioid receptor and its ability to activate these receptors contribute to its potent analgesic effects .

Comparison with Similar Compounds

Homprenorphine is similar to other opioid analgesics such as buprenorphine and hydromorphone. it is unique in its specific structural modifications and receptor binding properties. Similar compounds include:

This compound’s uniqueness lies in its specific structural features and its synthesis from thebaine, which differentiates it from other opioids .

Properties

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

2-[(1R,2S,14R,15R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol

InChI

InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3/t20?,21?,24-,25?,26-,27+,28-/m1/s1

InChI Key

QRKTXOUBZSDKCE-DSTVXMOCSA-N

Isomeric SMILES

CCC(C)(C1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O

Canonical SMILES

CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O

Origin of Product

United States

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